2-(Benzyloxy)-3-bromo-5-chloropyridine
Overview
Description
2-(Benzyloxy)-3-bromo-5-chloropyridine is a useful research compound. Its molecular formula is C12H9BrClNO and its molecular weight is 298.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Halogen Exchange and Synthesis of Heterocycles
- Studies have demonstrated the utility of halogen exchange reactions in pyridines and other heterocycles, showing how heating with bromotrimethylsilane can convert chloropyridines into their bromo counterparts, which is a pivotal step in synthesizing various biologically active compounds (Schlosser & Cottet, 2002).
Building Blocks for Pharmaceuticals and Agrochemicals
- Research has developed a practical and rapid preparation method for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, key intermediates in synthesizing biologically relevant targets. These compounds serve as common building blocks for pharmaceutical and agrochemical products, highlighting the significance of such halogenated pyridines in organic synthesis (Verdelet et al., 2011).
Selective Amination
- The selective amination of polyhalopyridines catalyzed by palladium-xantphos complex has been shown to predominantly yield chloropyridine products with high isolated yields and excellent chemoselectivity. This method emphasizes the compound's role in facilitating selective functionalization of pyridines, crucial for synthesizing compounds with specific biological activities (Ji, Li, & Bunnelle, 2003).
Antimicrobial Additives
- The synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their exploration as antimicrobial additives to oils and fuels have been documented. These studies underline the compound's potential in creating effective antimicrobial agents for industrial applications (Talybov, Akhmedova, & Yusubov, 2022).
Inhibitors of Biological Processes
- Phenylselenenyl- and phenylthio-substituted pyrimidines, synthesized from similar halogenated pyridines, have been evaluated as inhibitors of various enzymes, demonstrating potential in drug development for diseases like HIV. This research shows the applicability of such compounds in discovering new therapeutics (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Electrochemical Radical Cyclization
- The improved procedure for the electrochemical radical cyclization of bromo acetals, utilizing chloro(pyridine)cobaloxime(III), highlights the compound's role in synthesizing complex molecules under neutral conditions. Such methodologies are essential for constructing cyclic compounds with potential pharmacological properties (Inokuchi et al., 1994).
Properties
IUPAC Name |
3-bromo-5-chloro-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-11-6-10(14)7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIESPHQGBEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622120 | |
Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202409-82-3 | |
Record name | 2-(Benzyloxy)-3-bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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